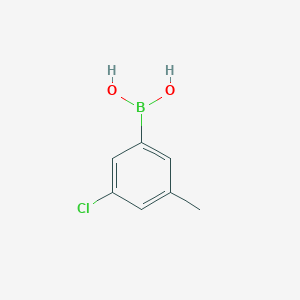
(3-Chloro-5-methylphenyl)boronic acid
Übersicht
Beschreibung
(3-Chloro-5-methylphenyl)boronic acid is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis and potential pharmaceutical applications. While the provided papers do not specifically discuss (3-Chloro-5-methylphenyl)boronic acid, they do provide insight into the general behavior and applications of boronic acids, which can be extrapolated to this specific compound.
Synthesis Analysis
Boronic acids are typically synthesized through reactions involving organoboranes or via halogen-metal exchange reactions followed by treatment with a boron source. For example, the synthesis of amino-3-fluorophenyl boronic acid involves a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . This method could potentially be adapted for the synthesis of (3-Chloro-5-methylphenyl)boronic acid by starting with an appropriate halogenated precursor.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic moiety. The X-ray crystal structure analysis of related compounds, such as 4-amino-3-fluorophenylboronic acid, provides information on the geometry around the boron center and the potential for hydrogen bonding . These structural insights are important for understanding the reactivity and binding properties of boronic acids.
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds between aryl or vinyl halides and aryl boronic acids . They also participate in other reactions such as the Petasis reaction and can be used for the protection of diols and selective reductions . The regioselective alkylation of heteroaromatic compounds with boronic acids, as seen with 3-methyl substituted 2-quinonyl boronic acids, demonstrates the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, acidity (pKa), and binding affinity to diols, are influenced by their substituents. For instance, the presence of electron-withdrawing groups can enhance diol recognition, as seen with 3-methoxycarbonyl-5-nitrophenyl boronic acid . The pKa value of boronic acids can also vary, which affects their stability and reactivity. The pKa of amino-3-fluorophenyl boronic acid is relatively low, allowing it to operate at physiological pH, which is advantageous for biological applications .
Wissenschaftliche Forschungsanwendungen
-
Sensing Applications
- Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions . This can be applied in both homogeneous assays and heterogeneous detection .
- They are also used for the detection and sensing of peroxides , and in the development of new MRI contrast agents .
-
Biological Labelling and Protein Manipulation
- Boronic acids are used for protein manipulation, cell labelling, and electrophoresis of glycated molecules .
- They are also used in the recognition and sensing of the tetraserine motif in protein , and in the development of boronic acids-modified aptamers and proteins for various sensing and purification applications .
-
Therapeutics and Drug Delivery
-
Separation Technologies
-
Material Science
-
Organic Synthesis
Safety And Hazards
Zukünftige Richtungen
Boronic acids, including “(3-Chloro-5-methylphenyl)boronic acid”, have a wide range of applications in organic synthesis. Future research may focus on developing new reactions involving boronic acids, improving the stability of boronic acids, and exploring their potential applications in various fields .
Eigenschaften
IUPAC Name |
(3-chloro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLBINWDJITMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611157 | |
| Record name | (3-Chloro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-methylphenyl)boronic acid | |
CAS RN |
913836-14-3 | |
| Record name | (3-Chloro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



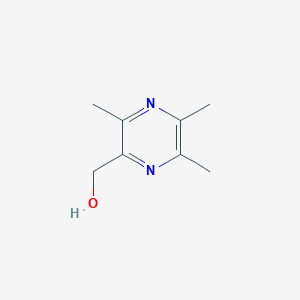



![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

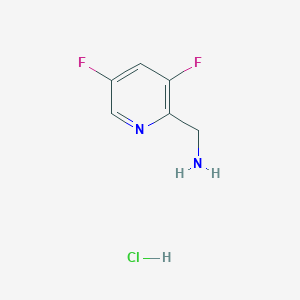

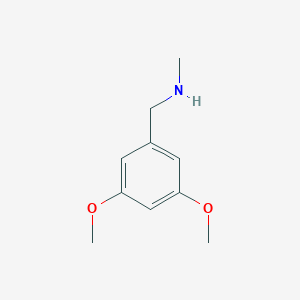
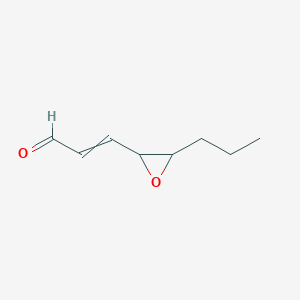
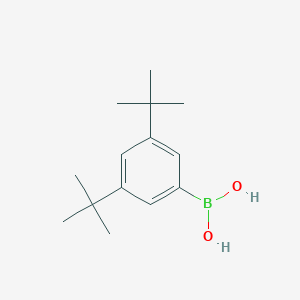
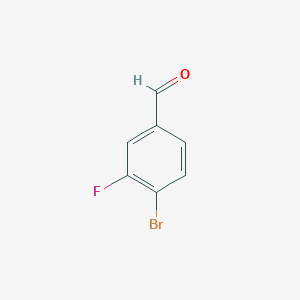

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)